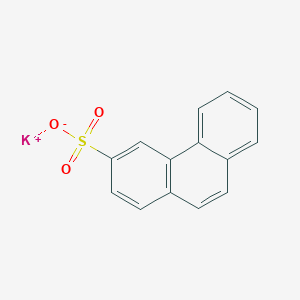![molecular formula C17H19N2NaO3 B6523581 sodium 9-[(phenylformamido)imino]bicyclo[3.3.1]nonane-3-carboxylate CAS No. 1052603-38-9](/img/structure/B6523581.png)
sodium 9-[(phenylformamido)imino]bicyclo[3.3.1]nonane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 9-[(phenylformamido)imino]bicyclo[3.3.1]nonane-3-carboxylate, commonly referred to as NFBC, is a carboxylate salt of a bicyclic heterocyclic amine. It is a white, crystalline solid with a melting point of 115-118°C. NFBC is a versatile molecule due to its unique structure, which allows it to be used in a variety of applications in the fields of chemistry, biochemistry, and medicine. This article will discuss the synthesis method of NFBC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
科学的研究の応用
NFBC has a variety of scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a ligand in the binding of metals. Additionally, NFBC has been used in the study of enzymes, such as proteases and monoamine oxidases, as well as in the study of the structure and function of proteins. NFBC has also been used as a drug delivery system, as it can be used to transport drugs across cell membranes.
作用機序
The mechanism of action of NFBC is not fully understood. It is believed that NFBC binds to proteins and enzymes in the cell and modulates their activity. Additionally, NFBC has been suggested to interact with cell membranes, allowing it to transport drugs across them. NFBC also has the ability to interact with metal ions, which can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of NFBC are not fully understood. However, studies have shown that NFBC can modulate the activity of enzymes and proteins, which can have an effect on biochemical and physiological processes in the body. Additionally, NFBC has been used as a drug delivery system, which can have an effect on the body's response to certain drugs.
実験室実験の利点と制限
The advantages of using NFBC in laboratory experiments include its high solubility in water and other organic solvents, its ability to bind to metal ions, and its ability to modulate the activity of enzymes and proteins. The main limitation of NFBC is its relatively low melting point, which can make it difficult to work with in some experiments. Additionally, NFBC is a relatively expensive reagent, which can limit its use in some experiments.
将来の方向性
The future directions for NFBC include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery systems. Additionally, further research into the synthesis of NFBC and its use as a catalyst in the production of polymers could lead to more efficient and cost-effective production methods. Finally, further research into the structure and function of proteins and enzymes that interact with NFBC could lead to a better understanding of how these proteins and enzymes work.
合成法
NFBC can be synthesized through a variety of methods, including the condensation of an aldehyde, formamide, and a primary amine. This method is known as the formamide condensation reaction, and it is the most common method for synthesizing NFBC. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. The reaction is typically completed in a few hours, and the resulting product is a white, crystalline solid.
特性
IUPAC Name |
sodium;9-(benzoylhydrazinylidene)bicyclo[3.3.1]nonane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3.Na/c20-16(11-5-2-1-3-6-11)19-18-15-12-7-4-8-13(15)10-14(9-12)17(21)22;/h1-3,5-6,12-14H,4,7-10H2,(H,19,20)(H,21,22);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRGZJDVQMAVIJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C2=NNC(=O)C3=CC=CC=C3)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 9-[(phenylformamido)imino]bicyclo[3.3.1]nonane-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B6523508.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B6523520.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B6523524.png)
![5-(benzylamino)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6523528.png)
![5-[(4-ethoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6523536.png)
![5-[(2-methoxyethyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6523543.png)
![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B6523558.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6523561.png)


![sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate](/img/structure/B6523573.png)
![N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B6523589.png)
![sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}acetate](/img/structure/B6523601.png)
![N-methyl-N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}aniline hydrochloride](/img/structure/B6523615.png)